N-((1-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)methyl)acetamide
Description
N-((1-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)methyl)acetamide is a synthetic compound featuring a bicyclic imidazo[4,5-c]pyridine core substituted with an isopropyl group at the 1-position and an acetamide moiety at the 4-methyl position. This scaffold is notable for its role in medicinal chemistry, particularly in targeting G protein-coupled receptors (GPCRs) and microbial enzymes.
Properties
IUPAC Name |
N-[(1-propan-2-yl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-8(2)16-7-15-12-10(6-14-9(3)17)13-5-4-11(12)16/h7-8,10,13H,4-6H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONCFBAZVJFUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1CCNC2CNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)methyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by an imidazo[4,5-c]pyridine core with an isopropyl group and an acetamide functional group. Its molecular formula is , and it has notable properties such as high solubility in organic solvents and moderate stability under physiological conditions.
Antiviral Properties
Recent studies have highlighted the antiviral potential of similar compounds within the imidazo[4,5-c]pyridine class. For instance, derivatives have shown efficacy against various viruses, including herpes simplex virus (HSV) and hepatitis viruses. Although specific data on this compound is limited, its structural analogs have demonstrated significant antiviral activity through mechanisms such as inhibition of viral replication and interference with viral entry into host cells .
Anticancer Activity
The imidazo[4,5-c]pyridine framework is also associated with anticancer properties. Compounds in this category have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth through various pathways. For example, studies indicate that these compounds can modulate signaling pathways involved in cell proliferation and survival . The specific activity of this compound remains to be fully elucidated but may follow similar patterns observed in related compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures often act as inhibitors of key enzymes involved in viral replication or cancer progression.
- Receptor Modulation : The compound may interact with specific receptors that mediate cellular responses to external stimuli.
- Apoptosis Induction : By triggering apoptotic pathways in cancer cells, this compound could potentially reduce tumor viability.
Study on Antiviral Activity
A study conducted by Dawood et al. demonstrated that certain imidazo[4,5-c]pyridine derivatives exhibited high antiviral efficacy against HSV with reductions in plaque formation by up to 69% at specific concentrations . While direct studies on this compound are scarce, its structural similarity suggests potential for similar antiviral effects.
Anticancer Research
Research focusing on related compounds has shown promising anticancer effects. For instance, a derivative was found to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard treatments like bleomycin . This indicates that this compound could be investigated further for its potential use in cancer therapy.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the imidazo[4,5-c]pyridine scaffold often exhibit notable biological activities. The potential applications of N-((1-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)methyl)acetamide include:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : The imidazo[4,5-c]pyridine structure is linked to anticancer activity in certain derivatives.
- Neuroprotective Effects : Investigations suggest potential applications in treating neurodegenerative diseases.
Pharmacological Studies
The compound has been the focus of several pharmacological studies aimed at understanding its interaction with biological targets. Key findings include:
- Binding Affinity : Studies have explored its binding affinity to specific receptors and enzymes relevant in disease pathways.
- Mechanism of Action : Research has aimed to elucidate the mechanisms through which this compound exerts its biological effects.
Synthesis Routes
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the tetrahydroimidazopyridine core.
- Alkylation with isopropyl groups.
- Introduction of the acetamide side chain through acylation reactions.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. This research highlights the potential for developing novel antimicrobial agents based on this compound.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of similar imidazopyridine derivatives in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cells.
Comparison with Similar Compounds
Antiviral CCR5 Antagonists
PF-232798 (N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide):
- Structural Differences : Incorporates a fluorophenyl group, an 8-azabicyclo[3.2.1]octane ring, and an isobutyryl substituent on the imidazopyridine core.
- Functional Data : As a second-generation CCR5 antagonist, PF-232798 exhibited enhanced binding affinity compared to maraviroc, with an IC₅₀ of 1.2 nM against HIV-1 entry. It advanced to Phase II clinical trials for HIV treatment .
Comparison :
- The target compound lacks the fluorophenyl and bicyclic motifs, which are critical for PF-232798’s high receptor affinity. The isopropyl group may reduce steric hindrance but limit antiviral potency.
Antimycobacterial Agents
N-(Phenylmethyl)-4-[5-(phenylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl]benzamide :
- Structural Differences : Features benzamide and phenylmethyl substituents instead of acetamide and isopropyl groups.
- Functional Data : Demonstrated inhibition of Mycobacterium tuberculosis growth (MIC₉₀ = 2.5 μM) by targeting fatty acid synthase II (FAS II), a key enzyme in bacterial lipid biosynthesis .
Comparison :
- The acetamide group in the target compound may enhance solubility compared to benzamide derivatives, but the absence of aromatic substituents could reduce antimycobacterial activity.
Angiotensin II Receptor Antagonists
PD123177 and PD123319 :
- Structural Differences: Both contain diphenylacetyl and carboxylate groups attached to the imidazo[4,5-c]pyridine core. PD123319 also includes a dimethylamino-phenylmethyl substituent .
- Functional Data: These compounds selectively inhibit angiotensin II receptor subtype 2 (AT₂), with PD123319 showing nanomolar affinity (Kᵢ = 1.4 nM) .
Comparison :
- The target compound’s isopropyl and acetamide groups are structurally distinct from the bulky aromatic moieties required for AT₂ receptor binding, suggesting divergent therapeutic applications.
Halogenated Derivatives
N-(4-Bromo-3H-imidazo[4,5-c]pyridin-6-yl)acetamide :
Comparison :
- However, bromination may reduce metabolic stability compared to alkyl substituents.
Discussion of Structural Determinants
- Antiviral Activity : Fluorinated aromatic rings and bicyclic systems (e.g., PF-232798) enhance CCR5 binding via π-π interactions and conformational rigidity .
- Antibacterial Activity : Bulky aromatic groups (e.g., benzamide) improve penetration into bacterial membranes but may reduce oral bioavailability .
- Receptor Selectivity : Diphenylacetyl groups in PD123319 are critical for AT₂ receptor specificity, highlighting the role of steric bulk in GPCR targeting .
Preparation Methods
Core Imidazo[4,5-c]Pyridine Synthesis
The imidazo[4,5-c]pyridine scaffold is typically constructed via cyclization reactions. A common approach involves the condensation of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine precursors with appropriate alkylating agents. For example:
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Cyclization of Aminopyrazines : Reaction of 3,5-dibromo-6-chloropyrazin-2-amine with chloroacetaldehyde under acidic conditions yields the imidazo[4,5-c]pyridine core .
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Reductive Amination : Iron-mediated reduction of nitro groups in pyridine N-oxides, followed by cyclization with acetic anhydride, generates the tetrahydroimidazopyridine structure .
Key intermediates include 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives, which are functionalized at the 1- and 4-positions for subsequent modifications .
Introduction of the Isopropyl Group
The 1-isopropyl substituent is introduced via alkylation or nucleophilic substitution:
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Alkylation of Secondary Amines : Treatment of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine with isopropyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) yields 1-isopropyl derivatives .
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Buchwald-Hartwig Amination : Palladium-catalyzed coupling of aryl halides with isopropylamine enables C–N bond formation at the 1-position .
Optimization studies indicate that tert-butyloxycarbonyl (Boc) protection of the imidazole nitrogen improves regioselectivity during alkylation .
Functionalization at the 4-Position
The aminomethyl group at the 4-position is critical for acetamide formation. Two primary strategies are employed:
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Mannich Reaction : Condensation of 1-isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine with formaldehyde and ammonium chloride generates the 4-aminomethyl intermediate .
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Reductive Amination : Reaction of 4-formyl derivatives with ammonium acetate and sodium cyanoborohydride produces the primary amine .
Acetylation of the Aminomethyl Group
The final acetylation step is achieved under mild conditions:
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Acetic Anhydride in Dichloromethane : Treatment of the 4-aminomethyl intermediate with acetic anhydride and triethylamine at 0–25°C yields the target acetamide .
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Enzyme-Mediated Acetylation : Lipase-catalyzed acylation in non-polar solvents (e.g., toluene) offers an enantioselective route, though with lower yields (~60%) .
Purification and Characterization
Purification methods include:
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Column Chromatography : Silica gel elution with CH₂Cl₂:MeOH (95:5) removes unreacted starting materials .
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Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98% by HPLC) .
Key Spectral Data :
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¹H NMR (400 MHz, CDCl₃): δ 1.42 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.02 (s, 3H, COCH₃), 3.72 (m, 1H, CH(CH₃)₂), 4.25 (s, 2H, CH₂NH) .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 78 | 99 | Scalability (>100 g) |
| Enzymatic Acetylation | 60 | 95 | Stereochemical control |
| Boc-Mediated Alkylation | 85 | 98 | High regioselectivity |
Challenges and Optimization
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Byproduct Formation : Over-alkylation at the 1-position is mitigated by using excess isopropyl bromide and controlled reaction times .
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Solvent Selection : DMF enhances reaction rates but complicates purification; switching to THF improves isolability .
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Catalyst Screening : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Suzuki couplings for introducing aromatic substituents .
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the key functional groups in N-((1-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)methyl)acetamide, and how do they influence its chemical reactivity?
- Answer : The compound features an imidazo[4,5-c]pyridine core, an isopropyl group, and an acetamide moiety.
- The imidazo ring’s aromaticity facilitates electrophilic substitution reactions, while the nitrogen atoms enable hydrogen bonding with biological targets .
- The isopropyl group introduces steric hindrance, affecting regioselectivity in reactions .
- The acetamide group participates in hydrogen bonding and influences solubility, which is critical for bioavailability studies .
Q. What analytical techniques are standard for characterizing this compound and validating its purity?
- Answer :
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms structural integrity by identifying proton and carbon environments (e.g., imidazo ring protons at δ 7.2–8.0 ppm) .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]⁺ peak at m/z 277.2) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for pharmacological studies) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound with high yield and selectivity?
- Answer :
- Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance nucleophilic substitution rates, while ethanol improves solubility of intermediates .
- Catalysts : Bases like sodium hydride or potassium carbonate accelerate amide bond formation .
- Temperature Control : Maintain 60–80°C to prevent decomposition of thermally sensitive intermediates .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Answer :
- Purity Reassessment : Use HPLC to rule out impurities as confounding factors .
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Statistical Validation : Apply multivariate analysis to isolate variables (e.g., dose-response curves with 95% confidence intervals) .
Q. How can computational methods predict this compound’s interaction with biological targets?
- Answer :
- Molecular Docking : Tools like AutoDock Vina model binding affinities to receptors (e.g., kinase domains) using PubChem-derived 3D structures .
- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
Q. What challenges arise during scale-up synthesis, and how are they addressed?
- Answer :
- Reaction Exotherms : Use jacketed reactors for temperature control during large-scale amide coupling .
- Solvent Volume Reduction : Switch from batch to flow chemistry for safer handling of volatile solvents .
- In-line Monitoring : Fourier-transform infrared (FTIR) spectroscopy tracks intermediate formation in real time .
Q. How does structural modification of the isopropyl or acetamide groups alter pharmacokinetic properties?
- Answer :
- Isopropyl Replacement : Bulkier tert-butyl groups increase metabolic stability but reduce aqueous solubility (logP shift from 2.1 to 3.4) .
- Acetamide Modification : Introducing sulfonamide improves target binding (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol) but may elevate toxicity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
